(Tributylstannyl)acetonitrile
Overview
Description
(Tributylstannyl)acetonitrile, also known as acetonitrile, 2-(tributylstannyl)-, is an organotin compound with the molecular formula C14H29NSn. This compound is characterized by the presence of a stannyl group (Sn) attached to an acetonitrile moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tributylstannyl)acetonitrile typically involves the reaction of tributyltin hydride with acetonitrile in the presence of a catalyst. One common method is the addition of tributyltin hydride to acetonitrile under an inert atmosphere, such as argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: (Tributylstannyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form stannic derivatives or reduction to form stannyl radicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides are used under basic conditions.
Stille Coupling: Palladium catalysts are employed along with organic halides or pseudohalides.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted acetonitriles.
Coupling Reactions: Formation of biaryl or alkenyl compounds.
Oxidation and Reduction Reactions: Formation of stannic derivatives or stannyl radicals.
Scientific Research Applications
(Tributylstannyl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (tributylstannyl)acetonitrile involves the formation of reactive intermediates, such as stannyl radicals or stannic derivatives, which participate in various chemical reactions. In Stille coupling reactions, the compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
(Tributylstannyl)acetonitrile can be compared with other organotin compounds, such as:
Tributyltin Hydride: Used as a reducing agent and in radical reactions.
Tributyltin Chloride: Used in the synthesis of other organotin compounds.
Tributyltin Oxide: Used as a biocide and in the production of polymers.
Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. Its versatility and reactivity make it a valuable reagent in organic synthesis .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-tributylstannylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H2N.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGKTOUVXDBCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499604 | |
Record name | (Tributylstannyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17729-59-8 | |
Record name | (Tributylstannyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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